2-chloro-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula . It features a benzamide structure where a chlorine atom is substituted at the 2-position of the benzene ring, and a methoxyphenyl group is attached to the nitrogen atom. This compound is notable for its applications in medicinal chemistry and material science, primarily due to its unique structural properties and functional groups that allow for diverse chemical modifications and interactions.
The synthesis of 2-chloro-N-(4-methoxybenzyl)benzamide typically begins with commercially available starting materials such as 2-chlorobenzoyl chloride and 4-methoxyaniline. These components are readily accessible from chemical suppliers and are commonly used in organic synthesis.
This compound belongs to the class of benzamides, which are characterized by the presence of an amide group attached to a benzene ring. The specific substitution patterns of 2-chloro-N-(4-methoxybenzyl)benzamide classify it further into halogenated amides and methoxy-substituted aromatic compounds, making it relevant in various fields including pharmaceuticals, agrochemicals, and material science.
The synthesis of 2-chloro-N-(4-methoxybenzyl)benzamide involves a straightforward reaction pathway:
The reaction mechanism involves nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond while releasing hydrochloric acid as a byproduct.
The molecular structure of 2-chloro-N-(4-methoxybenzyl)benzamide can be described as follows:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance:
2-chloro-N-(4-methoxybenzyl)benzamide can participate in various chemical reactions due to its functional groups:
These reactions can be employed strategically in synthetic pathways to derive analogs with enhanced biological activity or altered physical properties.
The mechanism of action for 2-chloro-N-(4-methoxybenzyl)benzamide is primarily linked to its interactions with specific biological targets within cells. While precise targets may vary based on application, it has been noted for potential roles in:
2-chloro-N-(4-methoxybenzyl)benzamide has several significant applications:
The compound 2-chloro-N-(4-methoxybenzyl)benzamide is systematically named under IUPAC guidelines as 2-chloro-N-[(4-methoxyphenyl)methyl]benzamide. This nomenclature specifies:
Synonyms from chemical databases and literature include:
This compound is structurally distinct from 2-chloro-N-(4-methoxyphenyl)benzamide (CAS# 7508-77-2), which lacks the methylene linker (−CH₂−) between the amide nitrogen and the methoxyphenyl ring [4] [5].
The molecular formula C₁₅H₁₄ClNO₂ indicates:
The molecular weight is 275.73 g/mol, calculated as:
(15 × 12.01) + (14 × 1.01) + 35.45 + 14.01 + (2 × 16.00) = 275.73 g/mol [3] [5].
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
, which encodes: COC1=CC=C(C=C1)
) attached to a benzyl unit (CN
). C(=O)
) linked to a 2-chlorobenzoyl ring (C2=CC=CC=C2Cl
) [5]. YSYXKXJZWPWTGA-UHFFFAOYSA-N
, enabling standardized digital references [3].Table 1: Identifier Summary for 2-Chloro-N-(4-methoxybenzyl)benzamide
Identifier Type | Value |
---|---|
IUPAC Name | 2-Chloro-N-[(4-methoxyphenyl)methyl]benzamide |
CAS Number | 326898-89-9 |
Molecular Formula | C₁₅H₁₄ClNO₂ |
Molecular Weight | 275.73 g/mol |
SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |
Molecular Structure Analysis
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1